1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-

Catalog No.
S1894347
CAS No.
26115-70-8
M.F
C21H45N3O12Si3
M. Wt
615.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[...

CAS Number

26115-70-8

Product Name

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-

IUPAC Name

1,3,5-tris(3-trimethoxysilylpropyl)-1,3,5-triazinane-2,4,6-trione

Molecular Formula

C21H45N3O12Si3

Molecular Weight

615.8 g/mol

InChI

InChI=1S/C21H45N3O12Si3/c1-28-37(29-2,30-3)16-10-13-22-19(25)23(14-11-17-38(31-4,32-5)33-6)21(27)24(20(22)26)15-12-18-39(34-7,35-8)36-9/h10-18H2,1-9H3

InChI Key

QWOVEJBDMKHZQK-UHFFFAOYSA-N

SMILES

CO[Si](CCCN1C(=O)N(C(=O)N(C1=O)CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC)(OC)OC

Canonical SMILES

CO[Si](CCCN1C(=O)N(C(=O)N(C1=O)CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC)(OC)OC

Surface Modification and Functionalization

TMPI's silane groups (trimethoxysilyl) can react with hydroxyl groups on surfaces, forming strong covalent bonds. This property makes TMPI a powerful tool for surface modification in various scientific research fields [1]. For instance, researchers can use TMPI to:

  • Functionalize nanoparticles: By attaching TMPI to nanoparticles, scientists can alter their surface properties, such as hydrophobicity, making them compatible with specific solvents or biological environments [1].
  • Create self-assembled monolayers (SAMs): TMPI can self-assemble on surfaces, forming ordered structures with desired functionalities. These SAMs find applications in biosensors, microfluidics, and studies of biomolecular interactions [2].

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Material Science Applications

TMPI's ability to form covalent bonds and its organic triazine ring structure make it a potential candidate for developing new materials with specific properties:

  • Polymer Synthesis: TMPI can act as a crosslinking agent in polymers, enhancing their mechanical strength, thermal stability, and resistance to chemicals [3]. This makes it valuable for research on advanced materials like composites and elastomers.
  • Sol-Gel Chemistry: TMPI can be incorporated into sol-gel processes for the synthesis of organic-inorganic hybrid materials. These materials possess combined properties of organic polymers and inorganic ceramics, making them suitable for applications in catalysis, optics, and electronics [4].

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]- is a complex organic compound that belongs to the triazine family. Its structure features a triazine ring substituted with three trimethoxysilyl groups at the 1, 3, and 5 positions. This compound is notable for its potential applications in various fields, including materials science and biochemistry due to its unique chemical properties.

The chemical behavior of 1,3,5-triazine-2,4,6(1H,3H,5H)-trione derivatives often involves reactions typical of triazines and silanes. These can include:

  • Nucleophilic Substitution: The trimethoxysilyl groups can undergo hydrolysis in the presence of water or alcohols to form silanol groups.
  • Condensation Reactions: The silanol groups can further react with other silanol compounds or substrates to form siloxane bonds.
  • Reactivity with Isocyanates: The triazine moiety can react with isocyanates to form urea derivatives, which can be useful in polymer synthesis.

Research indicates that derivatives of 1,3,5-triazine compounds exhibit various biological activities. These may include:

  • Antimicrobial Properties: Certain triazine derivatives have shown efficacy against various bacterial strains.
  • Anticancer Activity: Some studies suggest potential anticancer properties due to their ability to interfere with cellular processes.
  • Insecticidal Effects: Triazine derivatives are also explored for use as pesticides due to their toxic effects on certain pests.

The synthesis of 1,3,5-triazine-2,4,6(1H,3H,5H)-trione derivatives can be achieved through several methods:

  • Solid-Phase Synthesis: Utilizing resin-bound amino acids that react with isocyanates followed by chlorocarbonyl isocyanate treatment to yield triazine derivatives .
  • Hydrolysis of Trimethoxysilanes: Reaction of trimethoxysilyl groups with water or alcohols to generate silanol functionalities which can then participate in further reactions.
  • Condensation Reactions: Formation of siloxane bonds through condensation of silanol groups under acidic or basic conditions.

The unique properties of 1,3,5-triazine-2,4,6(1H,3H,5H)-trione make it suitable for various applications:

  • Materials Science: Used as a precursor for silicate-based materials and coatings due to its silane functionalities.
  • Agricultural Chemistry: Explored as potential agrochemicals due to its biological activity against pests and pathogens.
  • Pharmaceuticals: Investigated for use in drug development due to its promising biological activities.

Studies on the interactions of 1,3,5-triazine derivatives often focus on their reactivity with biological molecules and other chemical species. Key areas include:

  • Binding Affinity Studies: Investigating how these compounds interact with enzymes or receptors.
  • Toxicological Assessments: Evaluating the safety profile and potential side effects when used in agricultural or pharmaceutical contexts.

Several compounds share structural similarities with 1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Here are a few notable examples:

Compound NameStructureUnique Features
2,4,6-Tris(trinitromethyl)-1,3,5-triazineContains multiple nitro groupsHigh explosive potential
1,3-dichloro-1,3,5-triazineChlorinated derivativeUsed in herbicides
1,3-dimethyl-2-thiohydantoinThiohydantoin derivativeExhibits antimicrobial activity

These compounds highlight the versatility and diversity within the triazine family while showcasing the unique attributes of 1,3,5-triazine-2,4,6(1H,3H,5H)-trione due to its specific substitutions and resultant chemical behavior.

Physical Description

Liquid

UNII

V5YTB131U1

GHS Hazard Statements

Aggregated GHS information provided by 135 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 23 of 135 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 112 of 135 companies with hazard statement code(s):;
H301 (41.07%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (40.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.07%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (59.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (59.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (40.18%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (16.07%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (17.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

26115-70-8

Wikipedia

Tris(3-(trimethoxysilyl)propyl) isocyanurate

General Manufacturing Information

Adhesive manufacturing
Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Paint and coating manufacturing
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-: ACTIVE

Dates

Modify: 2023-08-16

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